4,5-Dimethoxypyridin-3-amine
Overview
Description
4,5-Dimethoxypyridin-3-amine is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxypyridin-3-amine is represented by the SMILES stringCOc1cncc(N)c1OC
. This indicates that the molecule consists of a pyridine ring with two methoxy groups (-OCH3) at positions 4 and 5, and an amine group (-NH2) at position 3.
Scientific Research Applications
Chemical Analysis and Microextraction Techniques
- A sample preparation procedure leveraging microwave-assisted extraction and dispersive liquid-ionic liquid microextraction was developed to determine specific heterocyclic aromatic amines in cooked beefburgers. This methodology is noted for its simplicity, speed, and eco-friendliness due to the minimal usage of non-toxic solvents (Agudelo Mesa et al., 2013).
Scaffold in Drug Synthesis
- The compound was used as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology might hold significant potential in drug discovery, offering a variety of polyfunctional systems (Pattison et al., 2009).
Atmospheric Chemistry
- In atmospheric chemistry, amines have been found to significantly enhance sulfuric acid-water nucleation more effectively than ammonia. This implies the potential pivotal role of amines in ion-induced nucleation processes in the atmosphere (Kurtén et al., 2008).
Catalysis and Synthetic Chemistry
- Amines are crucial in facilitating redox-neutral annulations involving dual C–H bond functionalization. This process is promoted by acetic acid and is pivotal in the synthesis of complex chemical structures (Zhu & Seidel, 2017).
Molecular Switching
- Amines like 1,3,5-tripyrrolidinobenzene have been identified to form σ dimers during oxidation/reduction cycles, marking them as efficient molecular switches. This discovery opens up new avenues for developing advanced materials with switchable properties (Heinze et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4,5-dimethoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-6-4-9-3-5(8)7(6)11-2/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSAVBLGLHXMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670132 | |
Record name | 4,5-Dimethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxypyridin-3-amine | |
CAS RN |
1087659-17-3 | |
Record name | 4,5-Dimethoxy-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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